3-Bromopyrazine-2-carbaldehyde

Palladium catalysis Stille coupling Heteroaryl bromide

3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2; C₅H₃BrN₂O; MW 186.99 g/mol) is a heteroaromatic building block featuring a pyrazine core substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position. This ortho-disposition of orthogonal reactive handles enables sequential or selective functionalization at either the C–Br site (cross-coupling, nucleophilic aromatic substitution) or the aldehyde (condensations, reductions, oxidations), a strategic advantage for divergent synthesis of pyrazine-containing drug candidates and functional materials.

Molecular Formula C5H3BrN2O
Molecular Weight 186.99 g/mol
Cat. No. B1514354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazine-2-carbaldehyde
Molecular FormulaC5H3BrN2O
Molecular Weight186.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)Br
InChIInChI=1S/C5H3BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
InChIKeyYEUFXMPHEYKKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazine-2-carbaldehyde CAS 1211520-35-2: Bifunctional Pyrazine Building Block for Divergent Medicinal Chemistry


3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2; C₅H₃BrN₂O; MW 186.99 g/mol) is a heteroaromatic building block featuring a pyrazine core substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position . This ortho-disposition of orthogonal reactive handles enables sequential or selective functionalization at either the C–Br site (cross-coupling, nucleophilic aromatic substitution) or the aldehyde (condensations, reductions, oxidations), a strategic advantage for divergent synthesis of pyrazine-containing drug candidates and functional materials . Predicted physicochemical properties include boiling point 237.8 ± 35.0 °C, density 1.802 ± 0.06 g/cm³, and pKa –1.65 ± 0.10 .

Why Generic Halopyrazine Carbaldehydes Cannot Substitute for 3-Bromopyrazine-2-carbaldehyde in Cross-Coupling Workflows


Procurement decisions that treat all halogenated pyrazine carbaldehydes as interchangeable risk synthetic failure due to fundamental differences in reactivity and regiochemical outcomes. Bromine occupies a uniquely balanced position among halogens: it provides sufficient leaving-group ability for efficient Pd-catalyzed cross-couplings (unlike chlorine's lower reactivity) while avoiding the cost, lability, and oxidative sensitivity of iodine . Furthermore, the 2-carbaldehyde substitution pattern adjacent to the halogen creates an electron-deficient heteroaromatic system that activates the C–Br bond toward oxidative addition while the aldehyde remains available for orthogonal transformations—a property not replicated by chloro or iodo congeners, nor by positionally isomeric bromopyrazine carbaldehydes . Substituting a generic analog introduces uncontrolled variables in reaction kinetics, yield consistency, and downstream functionalization pathways.

3-Bromopyrazine-2-carbaldehyde: Quantified Differentiation Against Chloro, Iodo, Carboxylic Acid, and Alcohol Analogs


C–Br vs. C–Cl Reactivity in Pd-Catalyzed Cross-Coupling: Stille Acylation Yield Advantage

3-Bromopyrazine-2-carbaldehyde participates efficiently in Pd-catalyzed cross-coupling reactions, a capability that is substantially diminished in its chloro analog. In copper-cocatalytic Stille acylation of bromopyrazines with tributyl(1-ethoxyalkenyl)tin under optimized conditions (15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂), acylation yields reached 90% for bromopyrazine substrates, whereas chloro-substituted pyrazines typically require harsher conditions or specialized ligands to achieve comparable reactivity, often with lower yields . This established reactivity for bromopyrazine systems directly informs the expected performance of 3-bromopyrazine-2-carbaldehyde in analogous C–C bond-forming transformations.

Palladium catalysis Stille coupling Heteroaryl bromide

Bifunctional Ortho-Disposition vs. Monofunctional Analogs: Divergent Synthesis Capacity

3-Bromopyrazine-2-carbaldehyde possesses two orthogonally reactive functional groups (C–Br and aldehyde) positioned ortho to each other on the pyrazine ring. In contrast, 3-bromopyrazine-2-carboxylic acid lacks an aldehyde for reductive amination or hydrazone formation, while 3-bromo-2-pyrazinemethanol lacks the electrophilic carbonyl for condensation reactions. The aldehyde handle in 3-bromopyrazine-2-carbaldehyde enables selective transformations—such as reductive amination with amines, Wittig olefination, or hydrazone formation—prior to or following C–Br functionalization, enabling a wider scope of derivative diversification from a single starting material than either the carboxylic acid or alcohol analogs .

Divergent synthesis Bifunctional building block Orthogonal reactivity

3-Bromo vs. 2-Bromo Regioisomer: Differential Ortho-Activation for Nucleophilic Aromatic Substitution

The placement of bromine at the 3-position adjacent to the 2-carbaldehyde in 3-bromopyrazine-2-carbaldehyde creates a uniquely activated system for nucleophilic aromatic substitution (SNAr) compared to the 2-bromopyrazine-3-carbaldehyde regioisomer. In the target compound, the electron-withdrawing aldehyde group is positioned ortho to the C–Br bond, providing direct resonance and inductive activation that lowers the activation barrier for nucleophilic attack. This ortho-activation effect is a well-established principle in heteroaromatic SNAr chemistry, documented in comprehensive reviews of nucleophilic aromatic substitution on electron-deficient heterocycles [1]. In contrast, the 2-bromo-3-carbaldehyde isomer places the activating group meta to the leaving group, resulting in significantly reduced SNAr reactivity under identical conditions.

Nucleophilic aromatic substitution Regioselectivity Electron-deficient heterocycles

Physical Property Differentiation: Predicted Boiling Point and Density vs. Chloro Analog

3-Bromopyrazine-2-carbaldehyde exhibits predicted physicochemical properties that differ meaningfully from its chloro analog 3-chloropyrazine-2-carbaldehyde, impacting purification strategy and handling. The target compound has a predicted boiling point of 237.8 ± 35.0 °C and density of 1.802 ± 0.06 g/cm³ . In comparison, 3-chloropyrazine-2-carbaldehyde (MW 142.54 g/mol, C₅H₃ClN₂O) has a lower molecular weight and different volatility profile. The higher molecular weight and density of the bromo analog can facilitate easier separation from lower-boiling reaction components during workup, and its distinct retention time in chromatographic purification enables cleaner isolation from byproducts compared to the chloro derivative.

Physicochemical properties Purification Handling

Commercially Available Purity Specification vs. Iodo Analog Availability and Stability

3-Bromopyrazine-2-carbaldehyde is commercially available with a standard purity specification of 97% (HPLC) from multiple reputable vendors . In contrast, the iodo analog 3-iodopyrazine-2-carbaldehyde (CAS 212471-35-7, MW 234.00 g/mol) is less widely stocked and more prone to light-induced dehalogenation and oxidative degradation, which complicates long-term storage and batch-to-batch reproducibility . The bromo analog offers a favorable balance of reactivity and stability: it is sufficiently reactive for efficient cross-coupling while maintaining shelf stability under standard laboratory storage conditions, a combination not achieved by the more reactive but labile iodo derivative or the more stable but less reactive chloro derivative.

Chemical procurement Purity specification Supply chain reliability

3-Bromopyrazine-2-carbaldehyde: Validated Application Scenarios for Medicinal Chemistry and Materials Discovery


Divergent Library Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing pyrazine-based kinase inhibitor libraries can leverage 3-bromopyrazine-2-carbaldehyde as a single, inventory-efficient entry point for divergent library generation. The aldehyde group enables reductive amination with diverse amine fragments to explore vector diversity, while the C–Br bond supports parallel Suzuki–Miyaura couplings with aryl/heteroaryl boronic acids to probe hydrophobic pocket interactions. This orthogonal bifunctionality allows parallel or sequential functionalization without intermediate protecting group manipulations, accelerating SAR cycles. The predicted reactivity advantages over the chloro analog (in cross-coupling) and the positional isomer (in SNAr) ensure that time and resources are not wasted on suboptimal substrates .

Synthesis of Pyrazine-Containing PROTAC Linkers Requiring Orthogonal Functionalization

PROTAC (proteolysis-targeting chimera) development requires heterobifunctional linkers with orthogonal attachment points for E3 ligase ligand and target protein ligand conjugation. 3-Bromopyrazine-2-carbaldehyde provides two distinct, orthogonally addressable functional groups (aldehyde for hydrazone or reductive amination linkage; aryl bromide for Pd-catalyzed coupling) that enable sequential conjugation under mutually compatible conditions. This eliminates the need for differential protecting group strategies that are required when using monofunctional pyrazine building blocks. The commercial availability at 97% purity with batch-to-batch consistency further supports reproducible PROTAC synthesis at medicinal chemistry scale .

Copper-Cocatalytic Stille Acylation for Pyrazinyl Ketone Synthesis

Researchers requiring pyrazinyl ketone intermediates can employ 3-bromopyrazine-2-carbaldehyde in copper-cocatalytic Stille acylation protocols, which have been demonstrated to achieve up to 90% yield with bromopyrazine substrates under mild conditions (15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂) . This established methodology provides a reliable, high-yielding route to acylpyrazine derivatives that serve as key intermediates in pharmaceutical synthesis. The chloro analog is unreactive under these conditions, while the iodo analog introduces cost and stability concerns, making 3-bromopyrazine-2-carbaldehyde the preferred substrate for this transformation.

Nucleophilic Aromatic Substitution for C2-Aminopyrazine Scaffolds

Synthetic groups targeting C2-aminopyrazine scaffolds for antibacterial or anticancer programs can exploit the ortho-activation effect in 3-bromopyrazine-2-carbaldehyde, where the adjacent aldehyde enhances SNAr reactivity at C3 [1]. Displacement of bromine with primary or secondary amines proceeds under milder conditions than would be required for the 2-bromo-3-carbaldehyde regioisomer (where the activating group is meta to the leaving group) or the chloro analog (which resists SNAr without strong electron-withdrawing groups). This reactivity advantage translates to shorter reaction times, lower temperatures, and higher isolated yields in amine displacement workflows.

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